Difloxacin-d3 (hydrochloride)

Vue d'ensemble

Description

Difloxacin-d3 (hydrochloride) is a deuterated form of difloxacin hydrochloride. It is a fluoroquinolone antibiotic that is used primarily in scientific research as an internal standard for the quantification of difloxacin by gas chromatography or liquid chromatography-mass spectrometry . The compound has a molecular formula of C21H16D3F2N3O3 and a molecular weight of 402.4 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of difloxacin D3 hydrochloride (methyl D3) involves the incorporation of deuterium atoms into the difloxacin molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of difloxacin D3 hydrochloride (methyl D3) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production methods are designed to meet stringent quality standards to ensure the compound’s suitability for use as an analytical standard .

Analyse Des Réactions Chimiques

Types of Reactions

Difloxacin-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with modified functional groups .

Applications De Recherche Scientifique

Veterinary Medicine

Difloxacin-D3 is primarily applied in veterinary settings to treat bacterial infections in animals. It is effective against pathogens such as Escherichia coli and Klebsiella pneumoniae, commonly associated with skin and soft tissue infections as well as urinary tract infections in dogs .

Case Study: Efficacy in Canine Infections

- Study Design : A clinical trial involving 48 mixed-breed dogs was conducted to evaluate the efficacy of difloxacin at a dosage of 5 mg/kg.

- Results : Significant reductions in culture scores were observed, indicating the drug's effectiveness against the targeted bacteria .

Pharmacokinetic Studies

Pharmacokinetic studies of difloxacin-D3 provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are critical for determining appropriate dosages and treatment durations.

Table 1: Pharmacokinetic Parameters of Difloxacin-D3

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | 0.5 mg/ml (after 1-2 hours post-administration) |

| Elimination Half-life | Approximately 7 hours |

| Bioavailability | Broilers: 96.4%, Turkeys: 57.4% |

These parameters indicate that difloxacin-D3 reaches therapeutic levels quickly, making it suitable for acute infections .

Environmental Impact Studies

Research has also focused on the environmental impact of difloxacin-D3, particularly concerning its persistence in soil and potential effects on non-target organisms.

Table 2: Environmental Toxicity Assessments

| Organism | NOEC (mg/kg) |

|---|---|

| Earthworms | >1100 |

| Aquatic organisms (Daphnia magna) | 29.8 |

| Fungi | >1000 |

The results suggest that difloxacin-D3 exhibits low toxicity to earthworms and aquatic organisms at concentrations higher than those predicted in agricultural runoff scenarios .

Mécanisme D'action

The mechanism of action of difloxacin D3 hydrochloride (methyl D3) is similar to that of other fluoroquinolone antibiotics. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair . This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Enrofloxacin D5 hydrochloride

- Ciprofloxacin D8 hydrochloride

- Ofloxacin D3 hydrochloride

- Norfloxacin D5 hydrochloride

Uniqueness

Difloxacin-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical applications. The incorporation of deuterium atoms also helps in distinguishing it from non-deuterated analogs in mass spectrometry .

Activité Biologique

Difloxacin-d3 (hydrochloride) is a fluorinated quinolone antibiotic that exhibits significant biological activity against a range of bacterial pathogens. This document provides a detailed overview of its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data tables and research findings.

Difloxacin-d3 primarily exerts its antibacterial effects through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This mechanism leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The compound demonstrates bactericidal activity against both replicating and dormant microorganisms, making it effective in treating various infections.

Pharmacokinetics

The pharmacokinetic profile of difloxacin-d3 has been studied extensively in various animal models. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

- Maximum Plasma Concentration (Cmax) : Achieved within 1-2 hours post-administration.

- Elimination Half-Life : Approximately 7 hours in broilers; variations exist in other species.

- Bioavailability : Higher in broilers (96.4%) compared to turkeys (57.4%).

Table 1: Pharmacokinetic Parameters of Difloxacin-d3

| Species | Cmax (mg/L) | Time to Cmax (h) | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|---|

| Broilers | 4.5 | 1-2 | 7 | 96.4 |

| Turkeys | 1.2 | 1-2 | 7 | 57.4 |

Therapeutic Applications

Difloxacin-d3 is utilized primarily in veterinary medicine for the treatment of bacterial infections in livestock and poultry, including:

- Chronic Respiratory Infections : Caused by Escherichia coli and Mycoplasma gallisepticum in chickens.

- Infections in Turkeys : Effective against Pasteurella multocida.

- Bovine Respiratory Disease : Used for treating conditions such as shipping fever and calf pneumonia.

In Vitro Studies

Research indicates that difloxacin-d3 has robust activity against various strains of bacteria, including those resistant to other antibiotics. A study evaluated its efficacy against Neisseria gonorrhoeae and Chlamydia trachomatis, showing high susceptibility rates.

Table 2: In Vitro Activity Against Selected Pathogens

| Pathogen | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Neisseria gonorrhoeae | <0.5 | Includes penicillinase-producing strains |

| Chlamydia trachomatis | <1.0 | Sensitive |

| Gardnerella vaginalis | <2.0 | Moderate activity |

Case Studies

- Veterinary Application : A clinical trial involving broiler chickens treated with difloxacin-d3 showed significant improvement in respiratory health compared to untreated controls.

- Residue Studies : Research on residue depletion indicated that difloxacin-d3 levels decreased significantly within 24 hours post-treatment, ensuring compliance with food safety standards.

Safety Profile

Difloxacin-d3 has undergone extensive safety evaluations. It is considered non-genotoxic based on mutagenicity tests and does not show significant carcinogenic potential at therapeutic doses.

Propriétés

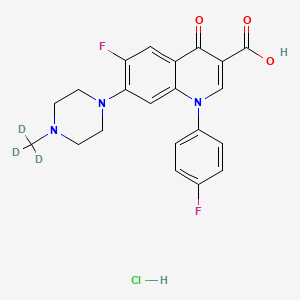

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMGBGLSDVIOHL-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-89-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.